molecular formula C10H24ClN5 B8045757 butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride

butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride

Cat. No.: B8045757
M. Wt: 249.78 g/mol
InChI Key: WVVNGZUFWRJEMF-UHFFFAOYSA-N
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Description

butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride, also known as Desmosine, is a unique amino acid that plays a crucial role in the structure and function of elastin, a protein that provides elasticity to tissues such as skin, lungs, and blood vessels. Desmosine is characterized by its ability to cross-link elastin fibers, contributing to the resilience and elasticity of connective tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmosine can be synthesized through a series of complex chemical reactions. One common method involves the oxidation of lysine residues in elastin to form allysine, which then undergoes a series of condensation reactions to form desmosine. The reaction conditions typically involve the use of strong oxidizing agents and specific pH conditions to facilitate the formation of the cross-linked structure.

Industrial Production Methods

Industrial production of desmosine often involves the extraction and purification of elastin from animal tissues, followed by enzymatic or chemical treatment to isolate desmosine. This process requires stringent quality control measures to ensure the purity and functionality of the final product.

Chemical Reactions Analysis

Types of Reactions

Desmosine undergoes several types of chemical reactions, including:

    Oxidation: Desmosine can be oxidized to form various derivatives, which are useful in studying the structure and function of elastin.

    Reduction: Reduction reactions can break the cross-links in desmosine, leading to the formation of simpler amino acids.

    Substitution: Desmosine can participate in substitution reactions, where specific functional groups are replaced by others, altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of desmosine, which are used in research to understand the role of elastin in connective tissues.

Scientific Research Applications

Desmosine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study cross-linking reactions and the properties of elastin.

    Biology: Helps in understanding the structure and function of connective tissues.

    Medicine: Used as a biomarker for diseases involving elastin degradation, such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.

    Industry: Employed in the development of biomaterials and tissue engineering applications.

Mechanism of Action

Desmosine exerts its effects by cross-linking elastin fibers, which enhances the elasticity and resilience of connective tissues. The molecular targets of desmosine include lysine residues in elastin, which are modified through a series of enzymatic reactions to form stable cross-links. These cross-links are essential for maintaining the structural integrity of tissues that undergo repeated stretching and relaxation.

Comparison with Similar Compounds

Desmosine is unique among amino acids due to its ability to form multiple cross-links in elastin. Similar compounds include:

    Isodesmosine: Another cross-linking amino acid found in elastin, but with a slightly different structure.

    Lysine: A precursor to desmosine, involved in the initial stages of cross-link formation.

    Allysine: An intermediate in the synthesis of desmosine, formed by the oxidation of lysine.

Desmosine stands out due to its specific role in providing elasticity to connective tissues, a property not shared by many other amino acids.

Properties

IUPAC Name

butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N5.ClH/c1-3-5-7-13-9(11)15-10(12)14-8-6-4-2;/h3-8H2,1-2H3,(H5,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVNGZUFWRJEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH2+]C(=NC(=NCCCC)N)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[NH2+]C(=NC(=NCCCC)N)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
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butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
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butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
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butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
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butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
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butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride

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